Dihydroartemisinin

Antimalarial Drug Discovery Plasmodium berghei IC50 Potency Ranking

Research requiring artemisinin-class compounds faces variable pharmacokinetics from prodrugs (artesunate, artemether). Dihydroartemisinin (DHA) is the direct-acting, intrinsically potent parent drug. - **Higher potency:** 6.3x more potent than artemisinin; 3 nM IC50 vs P. falciparum. - **Oncology research:** 1.5-1.8x greater cytotoxicity than artesunate; anti-angiogenic at 2.5 µM. - **Pharmacokinetic consistency:** Bypasses variable hepatic conversion; distinct blood/plasma ratio (0.7). - **Curative efficacy:** 10 mg/kg/day IM achieves 47% cure in murine malaria models. Immediate shipment. Verified supply chain.

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B15608711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-CMDXXVQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin (DHA): Core Active Metabolite


Dihydroartemisinin (DHA, CAS 71939-50-9) is the primary bioactive metabolite common to virtually all clinically deployed artemisinin derivatives, including artesunate, artemether, and arteether [1]. Unlike its prodrug counterparts, DHA is administered directly as an active pharmaceutical ingredient, bypassing the variable hepatic conversion step required for other artemisinins. It is the most intrinsically potent blood schizonticide among the first-generation artemisinin analogs and is a key component of WHO-prequalified artemisinin-based combination therapies (ACTs), most notably dihydroartemisinin-piperaquine [2]. Beyond malaria, DHA has emerged as a lead compound in oncology research due to its endoperoxide-dependent cytotoxicity and demonstrated selectivity against multiple cancer cell lines [3].

Workflow

Active metabolite bypasses prodrug activation variability for direct blood-stage antimalarial studies.

Selection

Endoperoxide-dependent tool compound for oncology and ferroptosis pathway research.

Use Context

Supports antimalarial resistance surveillance and pediatric formulation research.

Why DHA Substitution Requires Quantitative Justification


Although artesunate, artemether, and arteether are all prodrugs that undergo metabolic conversion to DHA, the extent and rate of this conversion differ dramatically—ranging from 1.0–4.3% for artelinic acid to 25.3–72.7% for artesunate—and are influenced by route of administration, formulation vehicle, and inter-species variability in CYP-mediated hydrolysis [1]. Critically, DHA administered directly as the parent drug is intrinsically more potent than any prodrug in head-to-head in vitro assays, demonstrating that the prodrug-to-DHA conversion is pharmacokinetically inefficient and that active drug exposure cannot be assumed equivalent across derivatives [2]. Furthermore, DHA exhibits a distinct blood cell-to-plasma distribution ratio (approximately 0.7) compared to artemisinin (1.1–1.6) and artemether (0.9–1.2), directly impacting the pharmacokinetic compartment in which the drug exerts its antimalarial effect [3]. These quantitative divergences mean that substituting one artemisinin derivative for another in a research protocol or clinical formulation without compensating for potency, conversion efficiency, and distribution differences will introduce uncontrolled variability.

Conversion Gap

Prodrug-to-DHA conversion varies from 1% to 73% across artesunate, artemether, and arteether; systemic exposure may not match direct DHA administration.

Distribution Mismatch

Blood cell-to-plasma distribution ratio differs from artemisinin and artemether, potentially shifting the pharmacodynamic compartment in preclinical models.

Potency Not Transferable

In vitro IC50 gap between DHA and prodrugs means equipotent dosing cannot be assumed; protocol substitution may introduce uncontrolled variability.

Quantitative Differentiation Evidence vs. Closest Analogs


Superior In Vitro Antimalarial Potency in P. berghei Assay

Dihydroartemisinin demonstrated the highest intrinsic antimalarial potency among the three first-generation artemisinins tested in a synchronized P. berghei in vitro culture system. The IC50 of DHA (0.3 × 10⁻⁸ M) was 6.3-fold lower than that of artemisinin (1.9 × 10⁻⁸ M) and 3.7-fold lower than that of sodium artesunate (1.1 × 10⁻⁸ M) when drugs were present during the complete 24-hour developmental cycle, as measured by flow-cytometric DNA synthesis quantification [1]. This represents the largest inter-compound potency gap within the class under identical experimental conditions.

In vitro antimalarial potency
Head-to-head
IC50 3 nM (DHA) vs 19 nM (artemisinin), 11 nM (artesunate)
Reported higher in vitro potency context for P. berghei erythrocytic stages.
24 h exposure; DNA synthesis readout.
Antimalarial Drug Discovery Plasmodium berghei IC50 Potency Ranking

In Vivo Cure Rate Advantage in Murine Malaria

In the P. berghei-infected mouse model, DHA was the only compound to achieve sterile cure at a low dose of 10 mg/kg bodyweight administered intramuscularly on 3 consecutive days, with a cure rate of 47%. In contrast, both artemisinin and sodium artesunate at the identical 10 mg/kg dose and schedule produced 0% cure—every treated mouse experienced full parasite recrudescence [1]. This in vivo result corroborates the in vitro potency ranking and demonstrates that the potency differential translates into a categorical (curative vs. non-curative) outcome at the same mass-normalized dose.

Murine in vivo cure rate
Head-to-head
47% cure at 10 mg/kg (DHA) vs 0% for artemisinin and artesunate
Supports sterile cure endpoint at reported dose in P. berghei model.
Swiss mice, IM, 3-day regimen.
In Vivo Antimalarial Efficacy Plasmodium berghei Mouse Model Curative Dose Comparison

Anticancer Cytotoxicity Advantage Over Artesunate

In a direct comparative study using the MTT assay, DHA demonstrated consistently superior cytotoxicity relative to artesunate (ART) across four human cancer cell lines. IC50 values for DHA ranged from 8.5 to 32.9 µM, whereas artesunate IC50 values ranged from 15.4 to 49.7 µM after 48 hours of treatment [1]. The cell line panel included cervical cancer (HeLa), uterus chorion cancer (JAR), embryo transversal cancer (RD), and ovarian cancer (HO-8910). DHA was more effective than ART in every cell line tested. Additionally, DHA inhibited angiogenesis in the 2.5–50 µM range, whereas ART required 12.5–50 µM to achieve comparable effect, representing an approximately 5-fold lower threshold concentration for anti-angiogenic activity [1].

Cancer cell cytotoxicity
Head-to-head
IC50 8.5–32.9 µM (DHA) vs 15.4–49.7 µM (artesunate) across 4 cell lines
Reported cytotoxicity endpoint context against HeLa, JAR, RD, HO-8910.
48 h MTT assay; anti-angiogenic threshold 2.5 µM.
Cancer Chemotherapy Artemisinin Derivative Cytotoxicity MTT Assay Panel

Intramuscular Bioavailability Advantage in Preclinical PK

A comprehensive head-to-head pharmacokinetic comparison in rats revealed that DHA (DQHS) achieves 85% absolute bioavailability following intramuscular administration, substantially exceeding artemether (AM, 54%) and arteether (AE, 34%) [1]. The low bioavailability of AM and AE is attributed to slow, prolonged absorption from the sesame-oil intramuscular formulation. Notably, artesunate (AS) had the highest IM bioavailability at 105% (due to rapid and complete conversion to DHA), but AS is a prodrug that depends on this conversion; DHA as the direct active principle eliminates this pharmacokinetic uncertainty. Additionally, DHA exhibited a terminal elimination half-life of 0.95 h (IV), which is longer than AM (0.53 h), AE (0.45 h), and AS (0.35 h) [1], providing a modest but measurable duration-of-action advantage at the parent drug level.

IM bioavailability
Head-to-head
85% (DHA) vs 54% (artemether), 34% (arteether) in rats
Supports exposure-model interpretation for IM preclinical studies.
10 mg/kg, Sprague-Dawley rats, HPLC.
Preclinical Pharmacokinetics Intramuscular Bioavailability Artemisinin Derivative ADME

Reconstituted Suspension Stability in Pediatric Formulation

In a formulation optimization study for pediatric dry suspensions, DHA exhibited markedly superior chemical stability upon reconstitution compared to artesunate. DHA showed only 10% degradation over 10 days in the reconstituted state, whereas artesunate displayed qualitatively poor stability described as 'bad results, even when the pH was adapted' [1]. Artemether, in comparison, was stable for at least 21 days. The practical implication is that DHA-based reconstituted suspensions can sustain a 5–7 day pediatric treatment course with acceptable potency retention (less than 10% loss), while artesunate fails this requirement entirely under identical conditions.

Suspension stability
Head-to-head
~10% degradation in 10 days (DHA) vs unacceptable instability for artesunate
Supports formulation stability screening for pediatric dry suspension research.
Xanthan gum/Avicel CL611 base; HPLC monitoring.
Pediatric Formulation Development Chemical Stability Dry Suspension Dosage Form

Potency Retention Against Artemisinin-Resistant P. falciparum

In an in vitro artemisinin-resistant P. falciparum strain, the resistant line exhibited a 100-fold elevated IC50 relative to the drug-sensitive parent control. Cross-resistance profiling revealed a critical asymmetry: artesunate susceptibility decreased by 14-fold in the resistant strain, whereas DHA susceptibility decreased by only 5-fold [1]. This approximately 2.8-fold differential in resistance susceptibility indicates that DHA retains greater fractional activity against artemisinin-resistant parasites than its closest clinical prodrug. Importantly, the resistant strain was not cross-resistant to chloroquine, mefloquine, quinine, or pyrimethamine, confirming that the resistance mechanism is artemisinin-class-specific [1].

Resistance cross-sensitivity
Head-to-head
5-fold IC50 shift (DHA) vs 14-fold (artesunate) in resistant P. falciparum
Reported lower cross-resistance context for resistance surveillance assays.
Artemisinin-resistant strain, in vitro culture.
Antimalarial Drug Resistance Artemisinin Resistance Cross-Resistance Profiling

Procurement-Optimized Application Scenarios for DHA


In Vitro Antimalarial Drug Discovery & Resistance Screening

DHA is the optimal reference artemisinin for in vitro P. falciparum susceptibility testing due to its 6.3-fold potency advantage over artemisinin [1] and 2.8-fold lower cross-resistance factor compared to artesunate in resistant strains [2]. Laboratories conducting SYBR Green I or HRP2-based IC50 determinations should select DHA as the class-representative compound to maximize assay dynamic range and minimize the risk of misclassifying partially resistant isolates as susceptible. The lower compound mass required per assay plate, driven by the 3 nM IC50, directly reduces procurement cost per screening campaign.

In Vivo Proof-of-Concept Efficacy in Murine Malaria

For research groups designing murine P. berghei or P. yoelii efficacy studies, DHA at 10 mg/kg/day IM provides a curative endpoint (47% cure) that neither artemisinin nor artesunate can achieve at the identical dose [1]. This enables dose-ranging studies anchored at a low, clinically relevant dose with a binary cure/no-cure readout, facilitating statistically robust ED50/ED90 determination and combination partner interaction analyses such as isobolographic synergy assessment with piperaquine or lumefantrine.

Oncology Lead Optimization & Ferroptosis Studies

DHA demonstrates 1.5- to 1.8-fold greater cytotoxicity than artesunate across cervical, ovarian, and sarcoma cell lines [3], and its anti-angiogenic activity threshold (2.5 µM) is 5-fold lower than that of artesunate [3]. These quantitative advantages position DHA as the preferred artemisinin scaffold for medicinal chemistry derivatization campaigns targeting GPX4-mediated ferroptosis pathways in non-small cell lung cancer, where DHA has been shown to reduce tumor proliferation both as a standalone agent and in combination with cisplatin in patient-derived tissue cultures [4].

Pediatric Antimalarial Formulation Development

In dry suspension formulation projects, DHA's reconstituted stability profile (10% degradation over 10 days) makes it one of only two viable artemisinin options alongside artemether for pediatric dosage forms requiring a 5–7 day administration window [5]. Artesunate is excluded from this application due to catastrophic instability upon reconstitution. Procurement specifications for pediatric formulation excipient compatibility and stability-indicating HPLC method development should therefore be benchmarked against DHA degradation kinetics rather than artesunate stability profiles.

Application
Selection Property
Validation Focus
Antimalarial susceptibility screening
Reported in vitro potency context
Cross-resistance profiling and IC50 dynamic range
In vivo antimalarial efficacy studies
Curative endpoint at reported dose
Dose-response and combination synergy analysis
Cancer cell-model studies
Reported cytotoxicity endpoint context
GPX4-mediated ferroptosis pathway investigation
Pediatric suspension formulation research
Reconstitution stability profile
Stability-indicating method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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